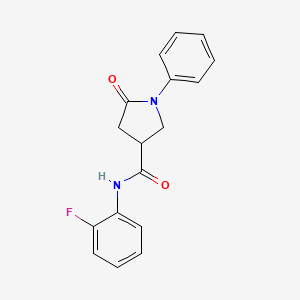

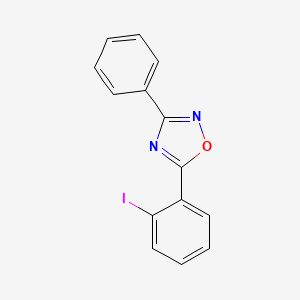

![molecular formula C21H25FN4O4 B5500498 4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of related compounds involves the condensation of different substituted aromatic/heterocyclic acid chlorides with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. The synthetic process aims at producing compounds with antiproliferative activity by evaluating their effects on various carcinoma cells. The structure-activity relationship (SAR) studies indicate the importance of aromatic and heterocyclic moiety, particularly when substituted at the N-terminal of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, playing a significant role in antiproliferative activity (Prasad et al., 2009).

Molecular Structure Analysis The molecular and crystal structure of the title compound has been extensively studied, revealing its stabilization by both inter and intra-molecular hydrogen bonds. These interactions contribute significantly to the molecule's stability, offering insights into its molecular conformation and properties. The compound crystallizes in the monoclinic crystal system, adopting a chair conformation for the piperidine and morpholine rings, with the benzisoxazole ring in a planar conformation within experimental limits (Prasad et al., 2018).

Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

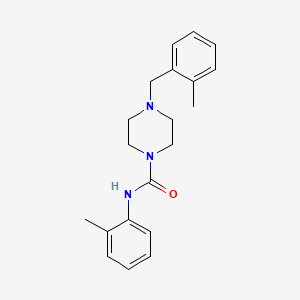

A series of novel conformationally restricted butyrophenones, including derivatives with the 6-fluoro-1,2-benzisoxazol-3-yl moiety, were synthesized and evaluated for their potential as atypical antipsychotic agents. These compounds demonstrated affinity for dopamine (D_2) and serotonin receptors (5-HT_2A, 5-HT_2C), indicating their potential for treating psychotic disorders with a lower risk of extrapyramidal side effects. Comparative molecular field analysis (CoMFA) and docking studies highlighted the importance of electrostatic, steric, and lipophilic interactions in determining receptor affinities and selectivity (Raviña et al., 1999).

Antiproliferative Activity

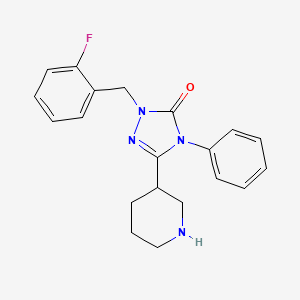

The compound's derivative, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and characterized, displaying significant antiproliferative activity. This activity was evaluated through various assays, and the compound's structure was confirmed by X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, highlighting the stability of the molecule and its potential for further biomedical applications (Prasad et al., 2018).

Antipsychotic Evaluation

A novel series of 7-[3-(1-piperidinyl)propoxy]chromenones, including derivatives with the 6-fluoro-1,2-benzisoxazol-3-yl-piperidin-1-yl moiety, was synthesized and tested for antipsychotic potential. These compounds showed good affinity for D2 receptors and greater affinity for 5-HT2 receptors, suggesting their potential as atypical antipsychotics. The compounds demonstrated potent antipsychotic effects in vivo compared to reference standards, with one compound, in particular, showing promise for clinical evaluation due to its potential atypical antipsychotic profile (Bolós et al., 1998).

Structural and Functional Insights

The synthesis and evaluation of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents revealed the significance of the aromatic and heterocyclic moiety in determining antiproliferative activity. Structure-activity relationship (SAR) studies emphasized the role of the heterocyclic ring substitution at the N-terminal, contributing to the compounds' antiproliferative properties. This research underscores the potential of these compounds in developing new therapeutic agents for treating various carcinoma cells (Prasad et al., 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-(3-oxopiperazin-1-yl)pentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O4/c22-15-4-5-16-17(12-15)30-24-21(16)14-6-9-25(10-7-14)19(28)2-1-3-20(29)26-11-8-23-18(27)13-26/h4-5,12,14H,1-3,6-11,13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLNYBPZVFMCOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCCC(=O)N4CCNC(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)